molecular formula C6H6N2 B072079 1,4-Dicyano-2-butene CAS No. 1119-85-3

1,4-Dicyano-2-butene

Cat. No.: B072079
CAS No.: 1119-85-3
M. Wt: 106.13 g/mol
InChI Key: BSVZXPLUMFUWHW-UPHRSURJSA-N
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Mechanism of Action

Target of Action

1,4-Dicyano-2-butene is primarily used as an intermediate in organic synthesis Instead, it’s used to build more complex molecules during chemical synthesis .

Mode of Action

As an intermediate in organic synthesis, this compound can participate in various chemical reactions. Its mode of action depends on the specific reaction conditions and the other reactants present. For example, it can be synthesized from halogenated hydrocarbons and cyanamide under basic conditions .

Result of Action

The primary result of this compound’s action is the formation of more complex organic compounds. It’s used in the synthesis of dyes, plastic additives, and rubber additives . The specific results at the molecular and cellular level would depend on the properties of these synthesized compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dicyano-2-butene can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the reaction of 1,4-dichloro-2-butene with sodium cyanide in acetonitrile solvent, with copper sulfate as a catalyst. This method provides a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dicyano-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ozonization is commonly used for oxidation reactions.

    Substitution: Hydrazines and alkaline conditions are used for substitution reactions.

    Aldol Condensation: Sodium phenoxide is used as a reagent for aldol condensation reactions.

Major Products:

  • Cyanoacetaldehyde
  • β-Phenylaminoacrylonitriles
  • 5-Aminopyrazoles
  • Aldol Condensation Products

Scientific Research Applications

1,4-Dicyano-2-butene has several scientific research applications:

Comparison with Similar Compounds

  • 1,4-Dibromo-2-butene
  • 1,4-Dichloro-2-butene
  • Cyanoacetaldehyde

Comparison: 1,4-Dicyano-2-butene is unique due to its two cyano groups, which provide it with distinct reactivity compared to other similar compounds. For example, 1,4-dibromo-2-butene and 1,4-dichloro-2-butene are primarily used as intermediates in halogenation reactions, while cyanoacetaldehyde is used in oxidation reactions .

Properties

CAS No.

1119-85-3

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

(Z)-hex-3-enedinitrile

InChI

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1-2H,3-4H2/b2-1-

InChI Key

BSVZXPLUMFUWHW-UPHRSURJSA-N

Isomeric SMILES

C(/C=C\CC#N)C#N

SMILES

C(C=CCC#N)C#N

Canonical SMILES

C(C=CCC#N)C#N

18715-38-3
1119-85-3

physical_description

Tan crystalline solid;  [MSDSonline]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are some of the key reactions 1,4-Dicyano-2-butene participates in?

A1: this compound readily reacts with transition metal complexes. For instance, it reacts with rhodium and iridium complexes to form dinuclear metal complexes bridged by cyanide groups []. Additionally, it serves as a reagent in the synthesis of carotenoidal compounds by condensing with polyene-aldehydes [].

Q2: Can this compound be used to synthesize other valuable compounds?

A2: Yes, this compound acts as a precursor for cyanoacetaldehyde production through ozonolysis []. This reaction pathway highlights its utility in organic synthesis.

Q3: How is this compound characterized structurally?

A3: While the provided abstracts don't detail specific spectroscopic data, they indicate characterization using techniques like ¹H-NMR, ¹³C-NMR, and infrared spectroscopy []. These techniques provide information about the compound's structure, bonding, and functional groups.

Q4: Are there any studies on the kinetics of reactions involving this compound?

A4: Yes, research exists on the proton transfer kinetics of this compound. Specifically, studies have investigated the general base-catalyzed detritiation of this compound-1-t in aqueous solutions [].

Q5: What are the potential applications of this compound in materials science?

A5: The provided abstracts primarily focus on synthetic and chemical aspects. Further research is needed to explore potential applications in materials science.

Q6: Are there any established methods for preparing this compound?

A6: The literature describes a method for producing this compound by reacting 1,2-dihalo-3-butene or 1,4-dihalo-2-butene with hydrocyanic acid []. This suggests a potential synthetic route for its preparation.

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